molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B1616827 Choline phenyl ether iodide CAS No. 21982-87-6

Choline phenyl ether iodide

Cat. No.: B1616827
CAS No.: 21982-87-6
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Description

Choline phenyl ether iodide is an organic compound that belongs to the class of ethers It is characterized by the presence of a choline moiety linked to a phenyl ether group, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of choline phenyl ether iodide can be achieved through the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a strong base. The general reaction scheme is as follows: [ \text{Phenol} + \text{Alkyl Halide} \rightarrow \text{Ether} + \text{Halide Ion} ] In this case, phenol reacts with choline iodide under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction is carried out in a solvent such as ethanol or methanol, with sodium or potassium hydroxide as the base. The reaction mixture is heated to facilitate the formation of the ether bond.

Chemical Reactions Analysis

Types of Reactions: Choline phenyl ether iodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The phenyl ether group can undergo oxidation to form phenolic compounds.

    Reduction Reactions: The compound can be reduced to form different choline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various choline derivatives with different functional groups.

    Oxidation Reactions: Phenolic compounds and quinones.

    Reduction Reactions: Reduced choline derivatives.

Scientific Research Applications

Choline phenyl ether iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other choline derivatives.

    Biology: The compound is studied for its potential role in neurotransmission and as a model compound for studying choline metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a cholinergic agent.

    Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of choline phenyl ether iodide involves its interaction with cholinergic receptors in the nervous system. The compound mimics the action of acetylcholine, a neurotransmitter, by binding to cholinergic receptors and activating them. This leads to the modulation of neurotransmission and various physiological responses.

Comparison with Similar Compounds

Choline phenyl ether iodide can be compared with other similar compounds such as:

    Choline chloride: A commonly used choline salt with applications in animal feed and human nutrition.

    Choline bitartrate: Another choline salt used as a dietary supplement.

    Choline alfoscerate: A choline derivative used as a nootropic agent.

Uniqueness: this compound is unique due to its ether linkage and the presence of the iodide ion, which imparts distinct chemical and biological properties compared to other choline derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Properties

IUPAC Name

benzyl acetate
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InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
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DSSTOX Substance ID

DTXSID0020151
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Molecular Weight

150.17 g/mol
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Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
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Record name Acetic acid, phenylmethyl ester
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Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
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Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
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Color/Form

WATER-WHITE LIQUID

CAS No.

140-11-4
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Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
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